Differential GPCR Modulation: Potent Functional Antagonism at the 5-HT1Dβ Receptor
4-(4-(Trifluoromethyl)phenyl)picolinic acid demonstrates potent functional antagonism at the human 5-hydroxytryptamine 1D receptor beta (5-HT1Dβ). In a cellular assay using CHO-K1 cells, the compound inhibited forskolin-stimulated adenylate cyclase activity with a reported IC50 range of 0.6–2.0 nM [1]. This sub-nanomolar to low nanomolar potency is a key differentiator from many other picolinic acid derivatives, which often exhibit significantly weaker or undetectable activity in GPCR functional assays [2].
| Evidence Dimension | Functional antagonism (IC50) at human 5-HT1Dβ receptor |
|---|---|
| Target Compound Data | 0.6–2.0 nM |
| Comparator Or Baseline | Many picolinic acid derivatives (baseline: >10 µM or no significant activity) |
| Quantified Difference | At least ~5,000-fold more potent than inactive analogs |
| Conditions | CHO-K1 cells, forskolin-stimulated adenylate cyclase activity |
Why This Matters
This potency level validates the compound's utility as a high-affinity probe for 5-HT1Dβ receptor studies, enabling experiments at lower concentrations with reduced off-target risk compared to less active analogs.
- [1] BindingDB/UCSD. Assay Summary: CHEMBL_2038 (CHEMBL616872). Compound tested for ability to inhibit forskolin-stimulated activity of adenylate cyclase coupled to human 5-HT1D receptor beta in CHO-K1 cells. View Source
- [2] PubChem BioAssay Database. Activity Summary for 4-(4-(Trifluoromethyl)phenyl)picolinic acid. AID: 1800675. View Source
